Technical Whitepaper: Chemical Profile & Utility of 5-(Methylsulfonyl)indoline HCl
Technical Whitepaper: Chemical Profile & Utility of 5-(Methylsulfonyl)indoline HCl
The following technical guide details the chemical properties, synthesis, and application of 5-(Methylsulfonyl)indoline hydrochloride .
[1]
Executive Summary
5-(Methylsulfonyl)indoline hydrochloride is a specialized bicyclic heterocycle serving as a high-value scaffold in medicinal chemistry.[1][2] Distinguished by the presence of a strong electron-withdrawing sulfone group at the C5 position of the indoline core, this compound offers unique electronic properties compared to its parent indoline.[3] It is primarily utilized as a robust intermediate for developing kinase inhibitors, GPCR ligands, and metabolic modulators (e.g., Pyruvate Kinase M2 activators).[3] This guide analyzes its physicochemical behavior, synthetic pathways, and reactivity profile to support its integration into drug discovery workflows.[3][4]
Chemical Identity & Structural Analysis[2][3]
The compound consists of a 2,3-dihydro-1H-indole (indoline) skeleton substituted at the 5-position with a methylsulfonyl moiety.[3][5] The hydrochloride salt form enhances stability and water solubility, facilitating handling in aqueous reaction media.[3][1][2]
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 5-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride |
| Common Name | 5-(Methylsulfonyl)indoline HCl |
| CAS Number (Salt) | 1357352-49-8 |
| CAS Number (Free Base) | 387350-92-7 |
| Molecular Formula | C₉H₁₁NO₂S[1][6][7][8][9][10][11] · HCl |
| Molecular Weight | 233.71 g/mol (Salt); 197.25 g/mol (Base) |
| SMILES | CS(=O)(=O)C1=CC=C2NCCC2=C1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |
Physicochemical Properties[2][3][4][14]
Electronic Effects
The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[2]
-
Basicity: The basicity of the indoline nitrogen (N1) is significantly reduced compared to unsubstituted indoline (pKa ~4.9).[1][2] The EWG at C5 pulls electron density from the aromatic ring, and by extension, the nitrogen lone pair.[3] Consequently, the conjugate acid is more acidic (estimated pKa ~2.5–3.5).[3][2]
-
Dipole Moment: The molecule possesses a substantial dipole moment directed towards the sulfone oxygens, influencing its binding orientation in protein active sites.[1][2]
Stability[1][2]
-
Oxidative Stability: Unlike sulfide analogs, the sulfone group is fully oxidized and metabolically stable against S-oxidation.[1]
-
Thermal Stability: The HCl salt is stable at room temperature when stored under inert atmosphere.[1][2] It is hygroscopic; storage in a desiccator is recommended.[1][2]
Synthetic Pathways[1][2][6][8][14]
The synthesis of 5-(Methylsulfonyl)indoline typically proceeds through the functionalization of the indole core followed by selective reduction. Direct electrophilic sulfonation of indoline is challenging due to competing N-sulfonation.[1][2]
Primary Synthetic Workflow
The most robust route involves the copper-catalyzed coupling of 5-bromoindole with a sulfinate salt, followed by reduction of the indole double bond.[3]
Figure 1: Step-wise synthesis from 5-bromoindole. The sulfone is introduced prior to reduction to avoid side reactions with the secondary amine.[3]
Alternative Route (Indoline Precursor)
Alternatively, one may start with N-protected indoline (e.g., N-acetylindoline), perform chlorosulfonation, reduce to the thiol/sulfide, methylate, and oxidize.[3] However, this route is longer and lower yielding compared to the indole-reduction pathway.[1]
Reactivity Profile & Functionalization[1][2]
The chemical utility of 5-(Methylsulfonyl)indoline HCl lies in the reactivity of its secondary amine (N1) and the stability of the C5-sulfone.
Nitrogen Functionalization (N1)
Despite the reduced basicity caused by the C5-sulfone, the N1 nitrogen remains a competent nucleophile for:
-
N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of base (K₂CO₃).[3][2]
-
Buchwald-Hartwig Amination: Coupling with aryl halides to form N-aryl indolines.[1][2]
-
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to generate amides, a common motif in drug discovery.[3][1][2]
Aromatic Substitution
The C5-sulfone deactivates the ring towards Electrophilic Aromatic Substitution (EAS).[1][2] However, the C7 position remains sterically accessible and electronically feasible for directed lithiation or halogenation if the Nitrogen is suitably protected (e.g., N-Boc).[3]
Figure 2: Divergent synthesis capabilities starting from the 5-(Methylsulfonyl)indoline core.[3]
Applications in Medicinal Chemistry
Pyruvate Kinase M2 (PKM2) Activation
Research indicates that sulfonyl-indoline motifs are critical in the design of PKM2 activators.[1][2] The 5-methylsulfonyl group mimics the steric and hydrogen-bonding properties of sulfonamides found in earlier generations of activators but with improved metabolic stability.[1]
-
Mechanism: The indoline core occupies a hydrophobic pocket, while the sulfone interacts with polar residues (e.g., Asn or Thr) in the allosteric binding site.[3]
-
Reference: Kung et al. (2012) demonstrated the utility of sulfonyl-indolines in optimizing PKM2 activators for cancer therapy [1].[1][2]
Carbonic Anhydrase Inhibition
While primary sulfonamides (-SO₂NH₂) are the classic zinc-binding groups for Carbonic Anhydrase (CA) inhibition, the methylsulfonyl group acts as a bioisostere in "tail" regions of the inhibitor, modulating lipophilicity and isoform selectivity (e.g., CA IX vs. CA II) [2].[3]
Scaffold Benefits[1][2]
-
Fsp³ Character: Unlike the flat indole, the indoline ring is puckered (non-planar), increasing the fraction of sp³ hybridized carbons (Fsp³).[3] This improves solubility and allows for unique vector exploration in 3D chemical space.[1][2]
-
Metabolic Stability: The methylsulfonyl group is generally resistant to Phase I metabolism (CYP450), unlike methyl-sulfides or methyl groups which are prone to oxidation.[3][1]
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Experimental Handling:
-
Neutralization: When using the HCl salt in nucleophilic substitutions, always include an excess of organic base (e.g., 3.0 eq. of Diisopropylethylamine or Triethylamine) to liberate the free amine.[3][2]
-
Storage: Store at 2–8°C under argon or nitrogen. The salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis risks.[1][2]
References
-
Kung, P. P., et al. (2012).[3][1][2] "1-(Sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase."[2][5] Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287.[3]
-
Krymov, S. K., et al. (2022).[3][1][2][8][12] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[1][6][8][10] Pharmaceuticals, 15(12), 1453.[3][10]
-
PubChem Compound Summary. (2023). "1-(Methylsulfonyl)indolin-5-amine" (Structural Analog Data).[2] National Center for Biotechnology Information.[1][2] [3][2]
-
Fluorochem Product Data. (2023). "5-(Methylsulfonyl)indoline HCl - Safety Data Sheet."
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(Methylsulfonyl)indolin-5-amine | C9H12N2O2S | CID 735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-(Methylsulfonyl)-indoline | CymitQuimica [cymitquimica.com]
- 12. The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ]isoquinolin-6(5 H )-ones derivatives via a free radical cas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06981K [pubs.rsc.org]
